molecular formula C30H30ClN3O2 B2522622 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 941909-33-7

2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2522622
CAS RN: 941909-33-7
M. Wt: 500.04
InChI Key: CTPMUOJVOWNXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic molecule that appears to be designed for pharmacological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities. For instance, 2-(Quinolin-4-yloxy)acetamides have been reported as potent inhibitors of Mycobacterium tuberculosis growth, suggesting that the quinoline moiety is significant for antimicrobial activity . Additionally, anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, indicating the potential for quinoline derivatives in antiviral therapies .

Synthesis Analysis

The synthesis of related quinoline derivatives often involves cyclization reactions and modifications of lead compounds to enhance their biological activity. For example, the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone . Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides involves alkylation reactions in a dimethylformamide environment . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a benzyl group, as seen in the compound of interest, is a common feature in many biologically active molecules. The structure-activity relationship (SAR) studies of similar compounds have shown that specific substitutions on the quinoline ring can significantly affect their pharmacological properties .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including cyclization, alkylation, and condensation, to form new compounds with potential biological activities. The Claisen–Schmidt-type condensation reaction is one example of how novel derivatives can be synthesized, as demonstrated in the synthesis of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds. The compounds discussed in the provided papers are designed to have low toxicity and high activity, which are desirable properties for drug development .

Scientific Research Applications

Anion Coordination and Spatial Orientations The study of amide derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide illustrates their potential in forming specific spatial orientations and coordinating with anions. These compounds exhibit unique geometries and self-assemble into structures through weak interactions, showcasing the structural diversity and potential application in material science and molecular engineering (Kalita & Baruah, 2010).

Catalysis and Chemical Synthesis Derivatives have been utilized in catalysis, as demonstrated by the preparation of pincer functionalized quinoline ruthenium catalysts. These catalysts facilitate ketone reduction, highlighting their importance in synthetic chemistry and potential industrial applications (Facchetti et al., 2016).

Antimalarial Activity Research on quinoline derivatives has also revealed their antimalarial activity. A series of compounds demonstrated significant potency against Plasmodium berghei in mice, suggesting their potential in developing new antimalarial therapies (Werbel et al., 1986).

Anti-Inflammatory Properties Investigations into quinoxaline and benzylpiperidinyl derivatives have identified compounds with significant anti-inflammatory properties. These findings indicate potential therapeutic applications in treating inflammation-related conditions (Smits et al., 2008).

Structural and Fluorescence Studies The structural aspects of similar amide-containing derivatives have been extensively studied. These compounds form salts and inclusion compounds with interesting fluorescence properties, suggesting applications in material sciences and as fluorescence markers (Karmakar et al., 2007).

properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30ClN3O2/c1-21-10-12-25(19-26(21)31)32-29(35)20-36-27-9-5-8-24-11-13-28(33-30(24)27)34-16-14-23(15-17-34)18-22-6-3-2-4-7-22/h2-13,19,23H,14-18,20H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPMUOJVOWNXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.